molecular formula C14H14ClN3O3S B2391831 N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide CAS No. 2224207-80-9

N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide

Cat. No.: B2391831
CAS No.: 2224207-80-9
M. Wt: 339.79
InChI Key: RERDYUGARAFKDI-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide is a complex organic compound that features a pyrazole ring, a chlorinated phenyl group, and a sulfonyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring followed by the introduction of a pyrazole group. The sulfonyl-propanamide moiety is then attached through a series of reactions involving sulfonation and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide involves its interaction with specific molecular targets. The pyrazole ring and sulfonyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide
  • 3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Uniqueness

N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide is unique due to its combination of a pyrazole ring, chlorinated phenyl group, and sulfonyl-propanamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it versatile for different applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-2-22(20,21)10-7-13(19)17-12-6-3-5-11(15)14(12)18-9-4-8-16-18/h2-6,8-9H,1,7,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERDYUGARAFKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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